Targeted Drug Delivery: Exploring its potential for targeted delivery to specific tissues or cells, such as those involved in inflammatory processes, using nanocarriers or other advanced drug delivery technologies. []
Combination Therapies: Investigating its potential synergy with other therapeutic agents, particularly in the context of inflammatory diseases or cancer, to enhance efficacy and potentially reduce the required doses of individual drugs. []
In Vivo Imaging: The development of fluorescently labeled analogs of indomethacin heptyl ester could provide valuable tools for real-time visualization and tracking of drug delivery and distribution within living organisms. []
Related Compounds
Indomethacin
Compound Description: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammation. It functions by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation. []
Relevance: Indomethacin is the parent compound of Indomethacin heptyl ester. The structural difference lies in the esterification of the carboxylic acid group of indomethacin with a heptyl alcohol moiety in Indomethacin heptyl ester. This modification can alter the physicochemical properties and biological activities of the compound. Many studies investigate using Indomethacin heptyl ester as a prodrug strategy to improve the delivery or efficacy of indomethacin. [, , , ]
Indomethacin methyl ester
Compound Description: Indomethacin methyl ester is a derivative of indomethacin where the carboxylic acid group is esterified with methanol. It serves as a useful intermediate in synthesizing other indomethacin derivatives and has been explored for its potential as an anti-inflammatory agent. [, ]
Relevance: Indomethacin methyl ester shares a similar structural motif with Indomethacin heptyl ester, with both being esters of indomethacin. The difference lies in the alkyl chain length of the esterifying alcohol, with methyl ester having a single carbon and heptyl ester having seven carbons. This difference in alkyl chain length can influence the lipophilicity, hydrolysis rate, and other physicochemical properties of the compounds, ultimately impacting their pharmacokinetic and pharmacodynamic profiles. [, ]
5-Aminolevulinic acid heptyl ester
Compound Description: 5-Aminolevulinic acid heptyl ester, also known as heptyl 5-aminolevulinate, is a prodrug of 5-aminolevulinic acid (ALA). It is investigated for its potential in fluorescence diagnosis and photodynamic therapy (PDT) of cancer. [, ]
Relevance: 5-Aminolevulinic acid heptyl ester shares the same heptyl ester moiety as Indomethacin heptyl ester. This structural similarity suggests that researchers might be exploring the use of heptyl esters to modify the properties and delivery of various therapeutic agents, including NSAIDs and photosensitizers. [, ]
Zanamivir heptyl ester
Compound Description: Zanamivir heptyl ester (ZHE) is a prodrug of the antiviral drug zanamivir. It aims to enhance the intestinal absorption of zanamivir, enabling oral delivery. []
Relevance: Similar to Indomethacin heptyl ester, Zanamivir heptyl ester utilizes a heptyl ester moiety to modify the properties of the parent drug molecule. This common strategy highlights the versatility of heptyl esterification as a prodrug approach for improving drug delivery and absorption, particularly for drugs with poor oral bioavailability. []
Oleanolic acid oxime (OAO) conjugates with indomethacin
Compound Description: These are a novel class of compounds that combine oleanolic acid oxime (OAO) with indomethacin. These conjugates have shown potential in reducing the activation of Nrf2 and NF-κB pathways, which play crucial roles in inflammation-driven cancers. []
Relevance: This class of compounds highlights the investigation of combining indomethacin with other molecules to enhance its therapeutic potential. While structurally more complex than Indomethacin heptyl ester, these conjugates demonstrate the ongoing research into modifying and improving indomethacin's efficacy against challenging diseases like cancer. []
Indomethacin-dansyl conjugates
Compound Description: These conjugates combine indomethacin with a dansyl fluorophore. This modification allows for the visualization and study of indomethacin's interaction with its target enzyme, cyclooxygenase-2 (COX-2). []
Relevance: These conjugates highlight the use of indomethacin as a scaffold for developing molecular probes. While not directly intended for therapeutic use, the study of Indomethacin-dansyl conjugates provides valuable insights into the binding mechanism of indomethacin and its derivatives, including Indomethacin heptyl ester, with COX-2. []
Indomethacin-5-fluorouracil-methyl ester
Compound Description: This compound is designed as a combined therapy approach, linking indomethacin with the chemotherapeutic agent 5-fluorouracil (5-FU) via a methyl ester linkage. This strategy aims to improve the oral absorption of 5-FU and reduce the gastrointestinal side effects associated with indomethacin. []
Relevance: This compound demonstrates the exploration of indomethacin in complex prodrug designs for combination therapy. Although it uses a methyl ester linkage instead of the heptyl ester found in Indomethacin heptyl ester, it exemplifies the versatility of esterification as a tool for modulating drug delivery and combining therapeutic agents. []
(4Z)-Heptyl undecenoate
Compound Description: This compound is an ester pheromone analogue investigated for its biological activity on two pest species, Heterocrossa rubophaga and Coscinoptycha improbana. []
Relevance: Although not directly related to indomethacin in terms of its biological activity, (4Z)-Heptyl undecenoate shares the same heptyl ester moiety as Indomethacin heptyl ester. This highlights the prevalence of heptyl esters in various chemical contexts, including pharmaceuticals and pheromones. []
Indomethacin ethyl ester
Compound Description: Indomethacin ethyl ester is another ester prodrug of indomethacin, where the carboxylic acid group is esterified with ethanol. Similar to Indomethacin heptyl ester, it is investigated for its potential to improve the delivery and reduce the gastrointestinal side effects associated with indomethacin. [, ]
Relevance: Indomethacin ethyl ester belongs to the same class of indomethacin ester prodrugs as Indomethacin heptyl ester. The key difference lies in the length of the alkyl chain in the esterifying alcohol (ethyl versus heptyl). Comparing these two prodrugs can provide insights into the impact of alkyl chain length on the pharmacokinetic and pharmacodynamic properties of indomethacin esters. [, ]
5-Aminolevulinic acid (ALA)
Compound Description: 5-Aminolevulinic acid (ALA) is a naturally occurring amino acid and a precursor in the biosynthesis of porphyrins, including protoporphyrin IX (PpIX). PpIX is a photosensitizer used in photodynamic therapy (PDT) to kill cancer cells. [, ]
Relevance: 5-Aminolevulinic acid (ALA) is the parent compound of 5-Aminolevulinic acid heptyl ester, a prodrug designed for improved delivery in PDT. Similar to indomethacin and Indomethacin heptyl ester, the modification of ALA with a heptyl ester group aims to enhance its therapeutic properties. [, ]
Guanidino oseltamivir
Compound Description: Guanidino oseltamivir (GO) is a derivative of the antiviral drug oseltamivir, designed to improve its intestinal absorption and enable oral delivery. []
Relevance: Although structurally different from Indomethacin heptyl ester, Guanidino oseltamivir represents another example of utilizing chemical modifications to overcome the limitations of existing drugs. Both Indomethacin heptyl ester and Guanidino oseltamivir demonstrate the continuous efforts in improving drug delivery and bioavailability for enhanced therapeutic outcomes. []
Indomethacin butyl ester
Compound Description: Indomethacin butyl ester is another ester prodrug of indomethacin with a butyl group attached to the carboxylic acid moiety. Like other indomethacin esters, it aims to reduce gastrointestinal irritation while maintaining therapeutic efficacy. []
Relevance: This compound further expands the series of investigated indomethacin ester prodrugs, alongside Indomethacin heptyl ester. The variation in the length of the alkyl chain, in this case, a butyl group, allows researchers to explore the structure-activity relationship and identify the optimal balance between pharmacokinetic properties and therapeutic efficacy. []
Indomethacin octyl ester
Compound Description: This is an ester prodrug of indomethacin with an octyl group attached to the carboxylic acid moiety. It is investigated for its pharmacokinetic properties and potential to reduce gastrointestinal side effects compared to indomethacin. [, ]
Relevance: Indomethacin octyl ester belongs to the same class of indomethacin ester prodrugs as Indomethacin heptyl ester. The primary difference lies in the length of the alkyl chain in the esterifying alcohol (octyl versus heptyl). Studying the pharmacological profiles of both esters allows for a direct comparison and evaluation of how the alkyl chain length influences absorption, distribution, metabolism, and excretion (ADME) properties. [, ]
Compound Description: This compound is a piperazinealkanol ester derivative of indomethacin, designed as a dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (CO). It exhibited potent inhibition of 5-HETE and TXB2 formation, suggesting potential anti-inflammatory activity. []
Relevance: This compound demonstrates the exploration of modifying the indomethacin structure to target additional pathways involved in inflammation. Although structurally more complex than Indomethacin heptyl ester, it highlights the potential of developing indomethacin derivatives with enhanced therapeutic profiles by targeting both 5-LO and COX enzymes. []
Compound Description: CR-1015 is another example of a piperazinealkanol ester derivative of indomethacin designed as a dual inhibitor of 5-LO and CO. It serves as a lead compound for developing novel anti-inflammatory agents with potentially improved efficacy and safety profiles. []
Relevance: CR-1015 underscores the ongoing research into creating indomethacin analogs with dual inhibitory activity against 5-LO and CO. Comparing its properties and activity to Indomethacin heptyl ester, which primarily acts on COX enzymes, offers valuable insights into the structure-activity relationship and the potential benefits of targeting multiple inflammatory pathways. []
Indomethacin ethoxycarbonylmethyl ester
Compound Description: This indomethacin ester is incorporated into lipid microspheres to investigate its anti-inflammatory activity. This approach aims to improve drug delivery and potentially reduce systemic side effects. []
Relevance: Indomethacin ethoxycarbonylmethyl ester exemplifies another strategy for modifying indomethacin to enhance its therapeutic application. While Indomethacin heptyl ester focuses on altering physicochemical properties for improved absorption or delivery, Indomethacin ethoxycarbonylmethyl ester highlights the exploration of drug delivery systems, such as lipid microspheres, to improve efficacy and target drug release. []
Compound Description: Isolated from the chloroform extract of Tragia cannabina root, this pyran ester derivative has shown promising in vitro antidiabetic activity by significantly reducing blood glucose levels in a dose-dependent manner. []
Relevance: While structurally dissimilar to Indomethacin heptyl ester, this compound highlights the significance of esters in drug discovery and development. This emphasizes the versatility of esters in different therapeutic areas, demonstrating their relevance beyond just NSAIDs. []
Compound Description: This compound is a histamine H2-receptor antagonist. It was used as a starting material in the synthesis of a novel indomethacin ester prodrug. []
Relevance: While not directly structurally related to Indomethacin heptyl ester, this compound is a key component in synthesizing a novel indomethacin ester prodrug. It highlights the exploration of combining different pharmacophores with indomethacin to potentially achieve synergistic or enhanced therapeutic effects. []
Source and Classification
Indomethacin heptyl ester is synthesized from indomethacin, which is classified as an arylalkanoic acid. The compound falls under the category of ester derivatives, specifically fatty acid esters, which are formed through the reaction of indomethacin with heptyl alcohol. This modification aims to enhance the lipophilicity of indomethacin, thereby improving its pharmacokinetic properties and bioavailability.
Synthesis Analysis
The synthesis of indomethacin heptyl ester typically involves an esterification reaction. The general method includes the following steps:
Reactants: Indomethacin is reacted with heptyl alcohol in the presence of a catalyst, usually concentrated sulfuric acid.
Solvent: A suitable solvent such as tetrahydrofuran (THF) or methanol may be used to facilitate the reaction.
Reaction Conditions: The mixture is refluxed for an extended period, often around 48 hours, to ensure complete conversion to the ester.
Workup: After completion, the reaction is neutralized using sodium bicarbonate, and the product is extracted using dichloromethane.
Purification: The organic layer is dried over sodium sulfate and concentrated using a rotary evaporator. Further purification can be achieved through silica gel column chromatography.
The yield and purity of indomethacin heptyl ester can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide insights into the molecular structure and functional groups present in the compound.
Molecular Structure Analysis
Indomethacin heptyl ester possesses a distinct molecular structure characterized by the following features:
Molecular Formula: C_{20}H_{29}ClN_{2}O_{3}
Molecular Weight: Approximately 364.91 g/mol.
Functional Groups: The structure includes an aromatic ring, a carboxylate group converted into an ester linkage with heptyl alcohol.
The molecular geometry can be analyzed through NMR spectroscopy, which reveals characteristic chemical shifts corresponding to different hydrogen environments in the molecule. For instance, signals corresponding to protons on the heptyl chain will appear distinctly from those on the aromatic ring.
Chemical Reactions Analysis
Indomethacin heptyl ester can undergo various chemical reactions, including:
Hydrolysis: In biological systems, this ester can be hydrolyzed back to indomethacin and heptanol by carboxylesterases present in human tissues. The rate of hydrolysis can vary based on steric factors and enzyme affinity.
Transesterification: Under specific conditions, it can react with other alcohols to form different esters.
Degradation: The compound may also undergo oxidative degradation under certain conditions, leading to loss of efficacy.
These reactions are crucial for understanding the pharmacokinetics and metabolic pathways of indomethacin heptyl ester in therapeutic applications.
Mechanism of Action
Indomethacin acts primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the conversion of arachidonic acid into prostaglandins—mediators of inflammation and pain. By forming an ester bond with heptyl alcohol:
Enhanced Lipophilicity: This modification increases the lipophilicity of indomethacin, potentially leading to improved absorption through biological membranes.
Prodrug Activation: Upon hydrolysis by carboxylesterases, indomethacin heptyl ester releases active indomethacin, which then exerts its anti-inflammatory effects via COX inhibition.
Physical and Chemical Properties Analysis
Indomethacin heptyl ester exhibits several notable physical and chemical properties:
Appearance: Typically appears as a yellowish powder.
Melting Point: Reported melting point ranges from 99 °C to 102 °C.
Solubility: Enhanced solubility in lipid-based formulations compared to parent indomethacin due to its alkyl chain.
Stability: Stability studies indicate that it remains effective under various storage conditions but may degrade under extreme pH or temperature.
These properties make it suitable for formulation into various dosage forms, including topical ointments and transdermal patches.
Applications
Indomethacin heptyl ester has several scientific applications:
Pharmaceutical Formulations: Used in developing topical formulations aimed at delivering indomethacin more effectively through the skin.
Research on Prodrugs: Investigated for its potential as a prodrug that improves bioavailability and reduces gastrointestinal side effects associated with traditional NSAIDs.
Transdermal Drug Delivery Systems: Explored for use in transdermal patches due to its enhanced lipid solubility, allowing for sustained release profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NS 19504 is a novel BK channel activator with relaxing effect on bladder smooth muslce. Selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1) (EC50 = 11 μM). Activates BK channels in native smooth muscle cells from guinea pig bladder and reduces spontaneous phasic contractions in bladder strips ex vivo. Displays no effect on contractions induced by a high K+ concentration or at 65 other receptors tested, including L- and N- type Ca2+ channels, Nav, KATP and hERG channels.
Toll-like receptor 4 (TLR4) is activated by lipopolysaccharide (LPS), with LPS-binding protein, to initiate an innate immune response, which typically includes increased expression of TNFα.1 TLR4-C34 is a 2-acetamidopyranoside that inhibits TLR4 signaling in enterocytes and macrophages in vitro when used at 10 µM. It does not affect signaling through either TLR2 or TLR9. TLR4-C34, used at 1 mg/kg in vivo, also reduces systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis. It markedly decreases the basal expression of TNFα, as well as LPS-induced iNOS and TNFα expression, in intestinal tissue isolated from patients with necrotizing enterocolitis. Novel Toll-Like Receptor 4 (TLR4) Inhibitor TLR4 inhibitor; attenuates TLR4 signaling in enterocytes and macrophages in vitro, and reduces systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis (NEC). Also suppresses LPS signaling in human ileum displaying NEC ex-vivo. Displays no significant effects on signaling via TLR2 or TLR9.
UCM05 is an inhibitor of fatty acid synthase that strongly suppresses the growth of human breast cancer cell lines (IC50 = 21 µM for SK-BR-3 cells). It does not alter carnitine palmitoyltransferase 1 activity or induce weight loss in mice. UCM05 can reduce cleavage of poly(ADP-ribose) polymerase, phosphorylation of HER2, Akt, and ERK1/2, and growth of established xenografts in vivo. UCM05 also blocks the GTP-binding site of the cell division protein FtsZ from Bacillus, preventing bacterial division. Novel inhibitor of fatty acid synthase (FASN); inhibitor of bacterial cell division targeting the GTP binding site of FtsZ G 28UCM is a fatty acid synthase inhibitor with anticancer activity, novel inhibitor of fatty acid synthase with anticancer activity. FASN inhibitor. Inhibits breast cancer cell proliferation in vitro (IC50 values are 21 - 79 μM), including cell lines resistant to anti-HER2 therapies. Blocks HER2 signaling and induces apoptosis. Inhibits growth of breast cancer xenografts in mice without causing anorexia.
AS-2444697 is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4; IC50 = 21 nM). It is greater than 30-fold selective for IRAK4 over a panel of 146 kinases, but is less than 10-fold selective over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3. AS-2444697 inhibits IL-1β-induced IL-6 production and LPS-induced TNF-α production in cellular assays (IC50s = 250 and 47 nM, respectively). It is efficacious in rat models of adjuvant- and collagen-induced arthritis (ED50s = 2.7 and 1.6 mg/kg, respectively). AS-2444697 (0.3-3 mg/kg, twice daily) reduces urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure in the 5/6 nephrectomized rat model of chronic kidney disease. Potent and selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor (IC50 = 21 nM). Displays 30-fold selectivity for IRAK4 over IRAK1. Inhibits LPS-induced TNF-α and IL-6 production in PBMCs in vitro. Renoprotective and anti-inflammatory in a rodent model of chronic kidney disease.
BODIPY 630/650X succinimide ester (SE) is an amine-reactive fluorescent probe that contains an integrated aminohexanoyl linker (X). It displays excitation/emission maxima of 630/650 nm, respectively. BODIPY 630/650X SE has been used, linked to adenosine A1 receptor ligands, as a fluorescent probe to quantify ligand-receptor binding using fluorescence correlation spectroscopy. BODIPY 630/650-X is a pyrrolidinone and a BODIPY dye. It has a role as a fluorochrome. It derives from a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.